1-(3,4-Dimethoxy-2-methylphenyl)ethanone

Übersicht

Beschreibung

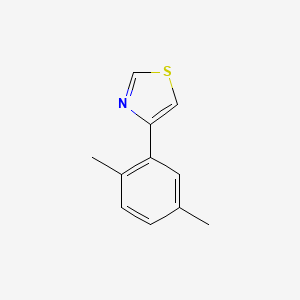

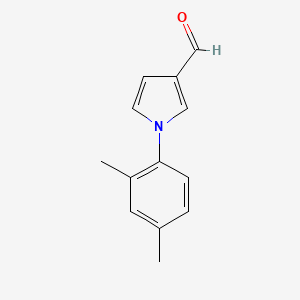

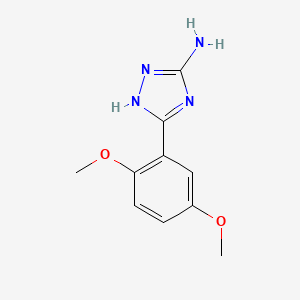

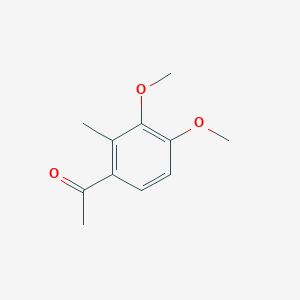

“1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-, Acetoveratrone, 3,4-Dimethoxyphenyl methyl ketone, 3’,4’-Dimethoxyacetophenone, 3,4-Dimethoxyacetophenone, 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .

Molecular Structure Analysis

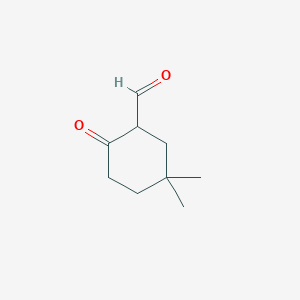

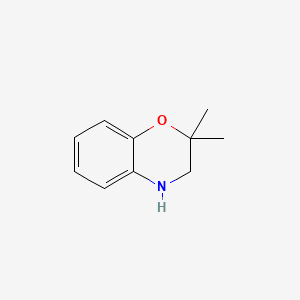

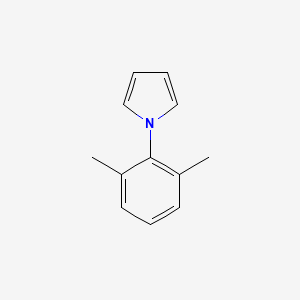

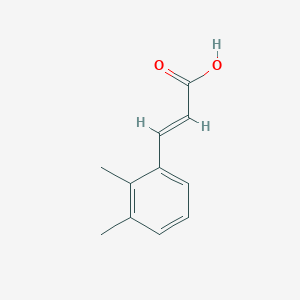

The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, a methyl group (CH3) at the 2nd position, and an ethanone group (C2H5O) at the 1st position .Physical And Chemical Properties Analysis

The molecular weight of “1-(3,4-Dimethoxy-2-methylphenyl)ethanone” is 180.2005 . Other physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Degradation Mechanisms in Lignin Model Compounds

Research on phenolic beta-1 lignin substructure model compounds, including 1-(3,4-Dimethoxy-2-methylphenyl)ethanone analogs, has shown their degradation by the laccase of Coriolus versicolor. This study helps in understanding the lignin degradation mechanisms, crucial in the field of biochemistry and biodegradation (Kawai, Umezawa, & Higuchi, 1988).

Photochemical Studies of Lignin Model Dimers

In another study, the photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, in both liquid and solid states was explored. This contributes to our understanding of photochemical reactions in organic compounds, which has implications in fields like materials science and photochemistry (Castellan et al., 1990).

Photophysical Investigation in Dyes

A derivative of 1-(3,4-Dimethoxy-2-methylphenyl)ethanone was synthesized and studied for its solvatochromic properties, dipole moments, and fluorescence quantum yield. These findings are significant in the field of photophysics and could have applications in the development of new dyes and sensors (Asiri et al., 2017).

Delignification in Kraft Pulps

Research into the reactions of lignin with Peroxymonophosphoric Acid, involving compounds like 1-(3,4-Dimethoxy-phenyl)-ethanone, contributes to our understanding of delignification in kraft pulps. This research is relevant in the pulp and paper industry for improving the efficiency of paper production (Zhu et al., 2003).

Anti-Inflammatory and Antimicrobial Applications

In medicinal chemistry, a series of compounds including 1-(2,4-dimethoxy-phenyl)-ethanone derivatives were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Such research is critical for the development of new pharmaceuticals (Bandgar et al., 2009).

Enantioselective Reduction in Drug Synthesis

The use of Saccharomyces cerevisiae for the green asymmetric reduction of acetophenone derivatives, including 1-(3,4-dimethylphenyl)ethanone, is significant in the synthesis of chiral building blocks for drugs. This represents an eco-friendly approach in pharmaceutical manufacturing (Panić et al., 2018).

Benzyl Phenyl Ketone Derivatives in Bioorganic Chemistry

The investigation of benzyl phenyl ketone derivatives, related to 1-(3,4-Dimethoxy-2-methylphenyl)ethanone, for their antibacterial and 5-lipoxygenase activities, shows the compound's potential in treating bacterial infections and inflammatory diseases (Vásquez-Martínez et al., 2019).

Molecular Docking and ADMET Studies

Molecular docking and ADMET studies of Ethanone, 1-(2-Hydroxy-5-Methyl Phenyl) derivatives, showcase the compound's potential antimicrobial properties and binding efficacy, contributing to the development of new antimicrobial agents (Satya et al., 2022).

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRFNWJZAZMOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278443 | |

| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxy-2-methylphenyl)ethanone | |

CAS RN |

5417-20-9 | |

| Record name | NSC7381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B3025504.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)